Ofloxacin, D-
Beschreibung
Historical Development and Discovery
(R)-Ofloxacin, the dextrorotatory enantiomer of the racemic antibiotic ofloxacin, emerged from efforts to refine fluoroquinolone therapeutics. Ofloxacin was first patented in 1980 by Daiichi Pharmaceutical Co., with clinical approval granted in 1985. The racemic mixture (containing equal parts (R)- and (S)-enantiomers) demonstrated broad-spectrum activity, but subsequent research revealed stark differences in biological efficacy between enantiomers. The isolation and characterization of (R)-Ofloxacin in the late 1980s provided critical insights into structure-activity relationships, particularly the superior antibacterial potency of its levorotatory counterpart, (S)-Ofloxacin (levofloxacin). This discovery catalyzed the development of enantiomerically pure fluoroquinolones in pharmaceutical research.
Classification within Fluoroquinolone Family
(R)-Ofloxacin belongs to the second-generation fluoroquinolones, characterized by a tricyclic core structure with a methyl group at the C-3 position of the oxazine ring. Key classification features include:
While the (S)-enantiomer became therapeutically dominant, (R)-Ofloxacin remains pivotal for studying stereochemical influences on quinolone interactions.
Stereochemical Significance in Chemical Research
The stereochemistry of (R)-Ofloxacin profoundly impacts its biological activity and binding kinetics:
- Enzymatic Selectivity : (R)-Ofloxacin exhibits a 12-fold weaker binding affinity to DNA gyrase-DNA complexes compared to (S)-Ofloxacin, attributed to suboptimal spatial alignment with the enzyme's active site.
- Cooperative Binding : Unlike (S)-Ofloxacin, which achieves a molar binding ratio of 4:1 (drug:DNA-enzyme complex), (R)-Ofloxacin binds at a 2:1 ratio, reducing its capacity to stabilize the cleavable complex required for bactericidal activity.
- Photochemical Properties : The (R)-enantiomer demonstrates distinct phototoxicity profiles under UV exposure, inducing reactive oxygen species (ROS) via mitochondrial membrane disruption.
These differences underscore the importance of chiral resolution in antibiotic design and the utility of (R)-Ofloxacin as a tool for probing quinolone mechanism-of-action studies.
Nomenclature and Identification Systems
(R)-Ofloxacin is systematically identified through multiple nomenclature frameworks:
Analytical identification employs:
- Chiral Chromatography : HPLC with crown-ether-based stationary phases (e.g., (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6) achieves baseline separation.
- Capillary Electrophoresis : DNA oligonucleotide selectors (e.g., G-quadruplex structures) enable enantiomeric resolution with resolutions >1.5.
- Spectroscopic Methods : ¹⁹F NMR and circular dichroism distinguish (R)- from (S)-Ofloxacin based on distinct chemical shift and ellipticity patterns.
This multifaceted identification system ensures precise characterization in pharmaceutical and research contexts.
Eigenschaften
IUPAC Name |
(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058715 | |
| Record name | d-Levofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100986-86-5 | |
| Record name | (+)-Ofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100986-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Levofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Levofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | d-Levofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OFLOXACIN, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Catalytic Asymmetric Synthesis via Organocatalytic Hydrogenation
Brønsted Acid-Catalyzed Transfer Hydrogenation
The asymmetric synthesis of (R)-Ofloxacin was revolutionized by Rueping et al., who developed a metal-free approach using a chiral Brønsted acid catalyst. The key step involves transfer hydrogenation of a prochiral ketone intermediate using a dihydropyridine (Hantzsch ester) as the hydride donor. This method achieves enantiomeric excess (ee) values exceeding 90% under mild conditions (room temperature, 24–48 hours). The catalyst loading is remarkably low (2–5 mol%), enhancing cost-effectiveness.
The reaction mechanism proceeds via a six-membered transition state, where the chiral phosphoric acid catalyst activates both the ketone substrate and the hydride donor. Steric and electronic effects at the catalyst’s 3,3'-positions dictate enantioselectivity, with bulkier substituents favoring (R)-configuration. This method circumvents the need for transition metals, addressing residual metal contamination concerns in pharmaceutical synthesis.
Substrate Scope and Optimization
The substrate for this reaction is a tetrafluorobenzoyl-containing ketone, synthesized from 3-(dimethylamino)acrylic acid and tetrafluorobenzoyl chloride. Post-hydrogenation, the resulting alcohol undergoes cyclization with D/L-aminopropanol to form the oxazine ring. Rueping’s method reports an overall yield of 65–70% for the hydrogenation step, with subsequent steps contributing to a final yield of 45–50%.
Multi-Step Synthesis via Acrylate Intermediate Pathways
Tetrafluorobenzoyl Chloride and Acrylate Coupling
CN101648960A discloses a pathway starting with tetrafluorobenzoyl chloride and 3-(4-methyloxazolidinyl)methyl acrylate. The reaction proceeds through a Michael addition-cyclization sequence, followed by hydrolysis and ring closure. Key advantages include:
- Reduced Steps : Direct coupling of tetrafluorobenzoyl chloride with the acrylate derivative avoids intermediate isolation, shortening the synthesis from 7 to 4 steps.
- High Yield : The hydrolysis and cyclization steps achieve 85–90% yield due to optimized solvent systems (acetonitrile, DMSO) and controlled pH.
Table 1: Comparative Analysis of Multi-Step Synthesis Methods
| Parameter | Traditional Method | CN101648960A |
|---|---|---|
| Reaction Steps | 7 | 4 |
| Overall Yield | 50–70% | 85–90% |
| Solvent Recovery Rate | 60% | 90% |
| Purity (HPLC) | 95% | 99% |
Alkali-Mediated Cyclization
The final cyclization employs inorganic bases (e.g., K₂CO₃) in refluxing DMSO, facilitating nucleophilic aromatic substitution at the 7-position of the quinolone core. This step is critical for introducing the N-methylpiperazine moiety, which enhances bacterial permeability. The patent emphasizes that avoiding excess methylpiperazine reduces byproducts like N-oxide derivatives.
Protection Group Strategies for Enhanced Intermediate Stability
Trimethylchlorosilane (TMCS) Protection
CN103360410A introduces TMCS to protect hydroxyl and amido groups during the acrylate formation step. This innovation addresses premature hydrolysis and side reactions, improving the utilization of tetrafluorobenzoyl chloride by 20–25%. The protocol involves:
Solvent and Catalyst Optimization
The use of DMSO as a polar aprotic solvent in the final N-methylpiperazine coupling enhances reaction kinetics. Triethylamine serves as an acid scavenger, preventing protonation of the piperazine nucleophile. This step achieves 90–95% conversion at 90–100°C, with a final recrystallization purity of 99.5%.
Table 2: Key Reaction Parameters in CN103360410A
| Parameter | Value |
|---|---|
| TMCS Equivalents | 1.2 eq |
| Reaction Temperature | 50–90°C |
| Cyclization Time | 8–10 hours |
| Final Yield | 124–128%* |
*Yield exceeds 100% due to solvent removal and low moisture content.
Comparative Analysis of Methodologies
Enantioselectivity vs. Scalability
Rueping’s organocatalytic method excels in enantioselectivity (>90% ee) but faces scalability challenges due to high catalyst costs. In contrast, the patent routes prioritize large-scale production, with CN101648960A reporting batch sizes exceeding 100 kg.
Environmental and Economic Considerations
Analyse Chemischer Reaktionen
Types of Reactions: : D-Levofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product.
Major Products: : The major products formed from these reactions include various derivatives of D-Levofloxacin, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
(R)-Ofloxacin is primarily recognized for its antibacterial properties, particularly against a range of Gram-negative and Gram-positive bacteria. The compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Clinical Indications
(R)-Ofloxacin is indicated for the treatment of several bacterial infections, including:
- Respiratory tract infections
- Urinary tract infections
- Skin and soft tissue infections
- Cervical gonorrhea
The efficacy of (R)-Ofloxacin in treating these infections has been well-documented in clinical studies, demonstrating its effectiveness compared to other antibiotics in the fluoroquinolone class .
Neuropathological Research
Recent studies have explored the potential of (R)-Ofloxacin in treating neuropathological diseases. Research indicates that when attached to a suitable drug delivery system, (R)-Ofloxacin may disrupt actin aggregates, which are implicated in various neurodegenerative conditions.
Liposomal Formulations
Liposomal formulations of (R)-Ofloxacin have shown enhanced antibacterial activity compared to the free drug. These formulations improve the drug's bioavailability and intracellular concentration, leading to lower minimum inhibitory concentrations against various bacterial strains.
Study Findings
A study demonstrated that liposome-encapsulated (R)-Ofloxacin exhibited at least twofold lower minimum inhibitory concentrations than its free counterpart against strains such as Escherichia coli and Staphylococcus aureus, highlighting the advantages of this delivery method .
Pharmacokinetic Studies
The deuterated form, (R)-Ofloxacin-d3, serves as an internal standard in mass spectrometry for pharmacokinetic studies. This isotopically labeled compound allows researchers to trace the metabolic pathways and interactions of (R)-Ofloxacin within biological systems.
Research Applications
- Investigating drug interactions and metabolic pathways.
- Assessing the pharmacokinetics of (R)-Ofloxacin in various biological contexts.
- Understanding oxidative stress responses induced by (R)-Ofloxacin .
Environmental and Adsorption Studies
(R)-Ofloxacin has also been studied for its adsorption characteristics in environmental contexts, particularly concerning wastewater treatment from pharmaceutical industries. Activated carbon derived from cassava stems has been investigated as an adsorbent for removing (R)-Ofloxacin from wastewater.
Kinetic Studies
Research indicates that the adsorption kinetics can be modeled using pseudo-first-order and pseudo-second-order models, providing insights into the efficiency of different adsorbents for removing this compound from contaminated water sources .
Data Summary Table
Wirkmechanismus
D-Levofloxacin exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV enzymes. This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA, thereby halting DNA replication and leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Table 2: Pharmacokinetic Comparison of Ofloxacin and Ciprofloxacin
| Parameter | Ofloxacin (Racemic) | Ciprofloxacin |
|---|---|---|
| Oral Bioavailability | 95–98% | 70–80% |
| Half-life (hours) | 6–8 | 4–5 |
| Renal Excretion | 80–90% | 40–60% |
| AUC (mg·h/L) at 400 mg | 32.5 | 6.2 |
Data adapted from Wolfson & Hooper (1989) .
(R)-Ofloxacin’s pharmacokinetics are presumed to mirror the racemic form, given its identical chemical structure. However, its lower potency necessitates higher doses to achieve therapeutic efficacy, increasing toxicity risks .
Clinical Implications and Therapeutic Use
- Advantages of (S)-Ofloxacin : Levofloxacin’s 100–200-fold greater activity makes it clinically preferred for respiratory, urinary, and skin infections .
- Role of (R)-Ofloxacin : Primarily used in research to study enantiomer-specific interactions and develop chiral separation methods (e.g., TLC-SERS for quantitative monitoring) .
Formulation and Solubility Considerations
Like other fluoroquinolones, (R)-ofloxacin exhibits poor aqueous solubility. Solid dispersion techniques with carriers like chitosan and PVP have been explored to enhance dissolution rates, though these studies focus on the racemic mixture .
Biologische Aktivität
(R)-Ofloxacin is a chiral compound belonging to the fluoroquinolone class of antibiotics, which are widely used for treating various bacterial infections. The compound is structurally characterized by a tricyclic ring system with a methyl group at the C-3 position on the oxazine ring. Its biological activity is primarily attributed to its mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and repair.
(R)-Ofloxacin exerts its antibacterial effects through the following mechanisms:
- Inhibition of DNA Gyrase : By binding to DNA gyrase, (R)-ofloxacin stabilizes the enzyme-DNA complex, preventing the relaxation of supercoiled DNA, which is essential for replication and transcription .
- Bactericidal Effect : The drug's binding interferes with bacterial cell division, leading to cell death. Studies indicate that (R)-ofloxacin has a lower binding affinity compared to its S-isomer counterpart, (S)-ofloxacin, which significantly affects its overall potency .
Comparative Efficacy of Enantiomers
Research highlights that the S-isomer of ofloxacin exhibits up to 100 times greater antibacterial activity than the R-isomer. This difference is attributed to variations in binding affinity to the target enzyme, DNA gyrase. In competitive assays, (S)-ofloxacin binds 12-fold more effectively to the enzyme-DNA complex than (R)-ofloxacin, suggesting that the R-isomer's therapeutic efficacy is considerably limited .
Pharmacokinetics
- Absorption : After oral administration, (R)-ofloxacin demonstrates high bioavailability (~98%), with peak serum concentrations reached within 1-2 hours .
- Distribution : The drug is distributed widely in body tissues, including lung tissue and prostatic fluid, with approximately 32% protein binding in plasma .
- Metabolism and Excretion : Ofloxacin undergoes minimal metabolism, with 65%-80% excreted unchanged via the kidneys within 48 hours post-administration .
Adverse Effects and Case Studies
Despite its effectiveness, (R)-ofloxacin is associated with various adverse effects. A notable case study reported a fixed drug eruption in a patient following administration for urinary tract infection treatment. Symptoms included intense itching and blistering, leading to significant discomfort and requiring medical intervention . This highlights the importance of monitoring adverse drug reactions (ADRs) during antibiotic therapy.
Table: Summary of Biological Activity and Pharmacokinetics
| Property | Value/Description |
|---|---|
| Bioavailability | ~98% |
| Peak Serum Concentration | 1-2 hours post-administration |
| Protein Binding | ~32% |
| Excretion | 65%-80% unchanged via kidneys |
| Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV |
| Comparative Activity | (S)-Ofloxacin 12-fold more potent than (R)-Ofloxacin |
Q & A
Q. Q: What experimental methodologies are recommended for synthesizing and characterizing (R)-Ofloxacin enantiomers with high enantiomeric purity?
A:
- Synthesis Optimization : Begin with chiral resolution techniques (e.g., chiral column chromatography) or asymmetric synthesis using catalysts like cinchona alkaloids. Validate purity via HPLC with chiral stationary phases (CSPs) .
- Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry and FT-IR for functional group analysis. X-ray crystallography can resolve absolute configuration if novel derivatives are synthesized .
- Data Validation : Cross-reference spectral data with literature (e.g., Journal of Medicinal Chemistry) and report enantiomeric excess (EE) ≥98% for pharmacological relevance .
Advanced Research Question
Q. Q: How can researchers resolve contradictory data on (R)-Ofloxacin’s bacterial resistance mechanisms across Gram-positive and Gram-negative strains?
A:
- Hypothesis Testing : Design comparative genomic studies to identify mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) across resistant strains. Use CRISPR-Cas9 knock-in models to validate mutations .
- Experimental Controls : Include isogenic strains with wild-type vs. mutant enzymes. Measure minimum inhibitory concentrations (MICs) under standardized CLSI guidelines .
- Data Analysis : Apply statistical models (e.g., ANOVA) to quantify resistance thresholds. Address contradictions by controlling variables like pH, cation concentration, and efflux pump activity .
Basic Research Question
Q. Q: What are the best practices for analyzing (R)-Ofloxacin’s pharmacokinetic (PK) data in preclinical models?
A:
- Sample Preparation : Use HPLC-MS/MS for plasma/tissue quantification. Validate methods per FDA guidelines (linearity: R² ≥0.99; recovery: 85–115%) .
- PK Modeling : Apply non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂. Use software like Phoenix WinNonlin for consistency .
- Reporting : Include species-specific protein binding data to correlate free drug levels with efficacy .
Advanced Research Question
Q. Q: How can researchers design studies to evaluate (R)-Ofloxacin’s off-target effects on mammalian topoisomerases without confounding results?
A:
- In Vitro Assays : Use human topoisomerase IIα decatenation assays with supercoiled DNA. Compare inhibition IC₅₀ values to bacterial targets .
- Specificity Controls : Include negative controls (e.g., quinolones without mammalian activity) and siRNA knockdowns to confirm target specificity .
- Data Interpretation : Apply dose-response curves and Hill slope analysis to distinguish selective vs. non-selective inhibition .
Basic Research Question
Q. Q: What statistical approaches are suitable for dose-response studies of (R)-Ofloxacin in antimicrobial susceptibility testing?
A:
- Experimental Design : Follow CLSI M07 for broth microdilution. Test 2-fold serial dilutions (0.03–128 µg/mL) .
- Analysis : Calculate MIC₅₀/MIC₉₀ using Probit or Spearman-Kärber methods. Report 95% confidence intervals .
- Visualization : Use heatmaps for strain-specific susceptibility patterns (e.g., E. coli vs. S. aureus) .
Advanced Research Question
Q. Q: How can molecular dynamics (MD) simulations improve understanding of (R)-Ofloxacin’s binding kinetics to mutant DNA gyrase?
A:
- Simulation Setup : Model gyrase-DNA complexes (PDB: 1AB4) with GROMACS. Incorporate mutations (e.g., GyrA Ser83Leu) .
- Trajectory Analysis : Calculate binding free energy (ΔG) via MM-PBSA. Compare wild-type vs. mutant hydrogen-bonding networks .
- Validation : Correlate MD results with experimental MIC shifts and enzymatic inhibition assays .
Ethical & Methodological Consideration
Q. Q: What ethical frameworks and experimental safeguards are critical for in vivo studies of (R)-Ofloxacin-induced tendinopathy?
A:
- Ethical Approval : Follow IACUC protocols for animal models (e.g., rats). Justify sample sizes via power analysis .
- Biomarkers : Monitor serum creatinine kinase (CK) and histopathology for early tendon damage .
- Mitigation : Use lower doses (≤10 mg/kg) and limit treatment duration to ≤14 days to align with 3R principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
